N-tert-Butyl-2-phenylquinolin-4-amine
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Overview
Description
N-tert-Butyl-2-phenylquinolin-4-amine is an organic compound with the molecular formula C19H20N2. It is a derivative of quinoline, characterized by the presence of a tert-butyl group and a phenyl group attached to the quinoline ring. This compound has a molecular weight of 276.376 g/mol and a boiling point of 446.3°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-phenylquinolin-4-amine typically involves the reaction of 2-phenylquinoline with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high efficiency. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-phenylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
N-tert-Butyl-2-phenylquinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the tert-butyl group, resulting in different chemical properties.
4-Quinolinamine: Lacks the phenyl group, leading to variations in reactivity and applications.
N-tert-Butylquinoline:
Uniqueness
N-tert-Butyl-2-phenylquinolin-4-amine is unique due to the presence of both tert-butyl and phenyl groups, which confer specific chemical and physical properties. These structural features make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
128924-95-8 |
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Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-tert-butyl-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C19H20N2/c1-19(2,3)21-18-13-17(14-9-5-4-6-10-14)20-16-12-8-7-11-15(16)18/h4-13H,1-3H3,(H,20,21) |
InChI Key |
FVPJOMUUSSQZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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